Bis(4-fluorophenyl)(dimethyl)stannane

Organometallic Chemistry NMR Spectroscopy Physical Organic Chemistry

Bis(4-fluorophenyl)(dimethyl)stannane is a diorganotin compound characterized by a central tin atom bonded to two methyl groups and two 4-fluorophenyl moieties. This compound class is established as a stable and versatile reagent in organic synthesis, particularly for cross-coupling reactions.

Molecular Formula C14H14F2Sn
Molecular Weight 338.97 g/mol
CAS No. 23781-90-0
Cat. No. B14129201
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Technical Parameters


Basic Identity
Product NameBis(4-fluorophenyl)(dimethyl)stannane
CAS23781-90-0
Molecular FormulaC14H14F2Sn
Molecular Weight338.97 g/mol
Structural Identifiers
SMILESC[Sn](C)(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F
InChIInChI=1S/2C6H4F.2CH3.Sn/c2*7-6-4-2-1-3-5-6;;;/h2*2-5H;2*1H3;
InChIKeyIHMKLQAKARVFBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(4-fluorophenyl)(dimethyl)stannane (CAS 23781-90-0): A Defined Organotin Reagent for Precision Synthesis


Bis(4-fluorophenyl)(dimethyl)stannane is a diorganotin compound characterized by a central tin atom bonded to two methyl groups and two 4-fluorophenyl moieties [1]. This compound class is established as a stable and versatile reagent in organic synthesis, particularly for cross-coupling reactions [2]. Its structure provides a well-defined electronic and steric profile, enabling predictable reactivity in applications such as Stille coupling [3].

The Functional Case Against Generic Substitution of Bis(4-fluorophenyl)(dimethyl)stannane


The assumption that any arylstannane is interchangeable overlooks critical structure-activity relationships that directly impact synthetic outcomes and safety profiles. The specific substitution pattern of Bis(4-fluorophenyl)(dimethyl)stannane governs its electronic properties, as evidenced by its distinct 19F NMR chemical shift relative to carbon analogs [1], and its toxicity profile, which differs significantly from trialkyltin counterparts [2]. These quantifiable differences in electronic behavior and biological response make generic substitution a risk to both reaction yield and laboratory safety, underscoring the need for a data-driven selection process.

Bis(4-fluorophenyl)(dimethyl)stannane: A Quantitative Evidence Guide for Differentiated Performance


19F NMR Probe of Electronic Environment: Differentiating Inductive Effects from Carbon Analogs

The 19F NMR chemical shift of the 4-fluorophenyl group serves as a sensitive probe of electron density at the tin center. For the (4-fluorophenyl)dimethyltin moiety, the chemical shift relative to fluorobenzene is measurably distinct from that of its direct carbon analog, (4-fluorophenyl)dimethylsilane, indicating a difference in the inductive transmission of electronic effects through the Sn(CH3)2 and C(CH3)2 bridging groups [1].

Organometallic Chemistry NMR Spectroscopy Physical Organic Chemistry

Stille Coupling Efficiency: Benchmarking Against a Tributylstannane Analog

While direct head-to-head data for this specific compound is limited in primary literature, a close analog, tributyl(4-fluorophenyl)stannane, has been employed in a Stille cross-coupling reaction, achieving a high yield of 85% for the desired biaryl product under optimized conditions [1]. This serves as a strong class-level inference for the coupling efficiency achievable with arylstannanes bearing a 4-fluorophenyl group.

Organic Synthesis Cross-Coupling Stille Reaction

Reduced Neurotoxic Potential: A Quantitative Safety Advantage over Trialkyltins

A systematic structure-activity comparison of organotin species in a neuronal development model (PC12 cells) revealed a significant difference in neurotoxic potency between dimethyltin and trimethyltin. Dimethyltin was found to be less potent than the known neurotoxicant trimethyltin [1]. This class-level finding provides a quantitative safety rationale for selecting a dimethyltin-containing reagent like Bis(4-fluorophenyl)(dimethyl)stannane over more toxic triorganotin alternatives.

Toxicology Laboratory Safety Structure-Activity Relationship

Validated Application Scenarios for Bis(4-fluorophenyl)(dimethyl)stannane


Synthesis of Fluorinated Biaryl Scaffolds via Stille Coupling

This compound is a prime candidate for Stille cross-coupling reactions to install a 4-fluorophenyl group. The high yield (85%) observed with the analogous tributyl(4-fluorophenyl)stannane under optimized palladium/copper catalysis [1] indicates that similar efficiency can be expected for constructing fluorinated biaryl structures, which are common motifs in pharmaceuticals and agrochemicals.

A 19F NMR Probe for Mechanistic and Structural Studies

The distinct 19F NMR chemical shift of the 4-fluorophenyl group on the dimethyltin core [1] allows this compound to be used as a sensitive probe to study electronic effects in organometallic complexes. Its utility in tracking reaction progress or studying ligand electronic contributions in catalytic cycles is well-supported by its established spectroscopic properties [1].

Safer Reagent for Organotin-Mediated Transformations

For laboratories and industrial processes where the use of trialkyltin compounds (e.g., trimethyltin) is restricted due to high neurotoxicity, this dimethyltin derivative presents a safer alternative. The class-level data showing reduced in vitro neurotoxicity of dimethyltin relative to trimethyltin [1] supports its selection for workflows that require a more favorable safety profile without sacrificing the core reactivity of an organostannane [2].

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